4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Dye Chemistry Phthalocyanine Synthesis Anti-Aggregation

4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS 36268-65-2) is a synthetic organic compound belonging to the phenoxyalkyl nitrile class, characterized by a butanenitrile chain linked to a 2,4-di-tert-pentylphenoxy moiety. With a molecular formula of C₂₀H₃₁NO and a molecular weight of 301.47 g/mol , this compound typically requires a minimum purity specification of 95% for research and industrial use.

Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
CAS No. 36268-65-2
Cat. No. B1347010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Di-tert-pentylphenoxy)butanenitrile
CAS36268-65-2
Molecular FormulaC20H31NO
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC
InChIInChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3
InChIKeyJEWCXPGDBLFXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS 36268-65-2): A Bulky Phenoxyalkyl Nitrile Building Block for Advanced Dyes and Functional Materials


4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS 36268-65-2) is a synthetic organic compound belonging to the phenoxyalkyl nitrile class, characterized by a butanenitrile chain linked to a 2,4-di-tert-pentylphenoxy moiety . With a molecular formula of C₂₀H₃₁NO and a molecular weight of 301.47 g/mol , this compound typically requires a minimum purity specification of 95% for research and industrial use . Its key distinguishing structural feature is the presence of two bulky tert-pentyl (2-methylbutan-2-yl) groups on the phenyl ring, which impart significant steric hindrance and lipophilicity that are critical for its function in reducing dye aggregation and modulating solubility [1].

Why 4-(2,4-Di-tert-pentylphenoxy)butanenitrile Cannot Be Replaced by Unsubstituted or Less-Bulky Phenoxy Analogs


Generic substitution of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile with simpler phenoxybutanenitriles or less sterically hindered analogs (e.g., 2,4-di-tert-butylphenoxy derivatives) is not chemically equivalent and will yield suboptimal performance in key applications. Density functional theory (DFT) calculations and experimental validation demonstrate that the specific steric bulk provided by the di-tert-pentylphenoxy group—characterized by a vertical axial bulkiness of 9.134 Å—is a critical design parameter that effectively reduces π-π stacking and aggregation in phthalocyanine dyes, thereby directly enhancing solubility and film quality [1]. Analogs lacking this precise steric profile fail to deliver the same degree of anti-aggregation and solubility, making the specific compound essential for achieving targeted material properties [1].

Quantitative Differentiation Evidence for 4-(2,4-Di-tert-pentylphenoxy)butanenitrile in Dye Aggregation, Photographic Couplers, and Sensor Selectivity


DFT-Calculated Vertical Axial Bulkiness: Superior Steric Hindrance over 2,4-Di-tert-butylphenoxy Analog

Density functional theory (DFT) calculations using the Cam-B3LYP method with a 6-311G(d) basis set reveal that the 2,4-di-tert-pentylphenoxy substituent provides a measurably larger steric barrier than the closely related 2,4-di-tert-butylphenoxy group when attached to the peripheral positions of zinc phthalocyanine (ZnPc) [1]. This increased steric bulk is a direct consequence of the larger tert-pentyl (2-methylbutan-2-yl) groups compared to tert-butyl groups [1].

Dye Chemistry Phthalocyanine Synthesis Anti-Aggregation

Enhanced Solubility and Thermal Stability in Zinc Phthalocyanine Dyes

The incorporation of the 2,4-di-tert-pentylphenoxy moiety as a peripheral substituent in zinc phthalocyanine (ZnPc) dyes results in solubilities exceeding 6.0 g per 100 g of PGMEA (propylene glycol monomethyl ether acetate) and color films with excellent photo and thermal stability, as evidenced by a color difference value of ΔE < 3 [1]. This performance is a direct consequence of the steric hindrance provided by the di-tert-pentylphenoxy group, which disrupts intermolecular aggregation [1].

Color Filters Display Materials Phthalocyanine Dyes

Precursor for Two-Equivalent Photographic Yellow Dye-Forming Couplers

4-(2,4-Di-tert-pentylphenoxy)butanenitrile serves as a key synthetic intermediate for preparing two-equivalent yellow dye-forming couplers used in silver halide color photographic emulsions [1]. These couplers, which incorporate a γ-(2,4-di-tert-pentylphenoxy)butyramido moiety, require the reduction of only two molecules of silver halide to form one molecule of dye, compared to the four molecules required by conventional four-equivalent couplers [1]. This halving of silver requirement enables thinner emulsion layers, improved image sharpness, and reduced material cost [1].

Photographic Chemistry Silver Halide Emulsion Dye Coupler

Selective Acetonitrile Vapor Sensing in Phthalocyanine-Based Thin Films

Thin films of 29H,31H-tetra-4-(2,4-di-tert-amylphenoxy)phthalocyanine (H₂Pc), a macrocycle bearing four 2,4-di-tert-pentylphenoxy substituents, exhibit selective optochemical sensing behavior for acetonitrile vapors over methanol, ethanol, and isopropanol when blended with a platinum complex [1]. Electrospray ionization mass spectrometry (ESI-MS) studies confirm the preferential formation of a [M+41]⁺ adduct with acetonitrile, while no corresponding adducts were detected with the alcohols [1]. The pure phthalocyanine film alone did not show this selectivity, highlighting the importance of the bulky substituent in creating the appropriate micro-environment for selective sensing [1].

Gas Sensors VOC Detection Optochemical Sensing

Validated Use Cases for 4-(2,4-Di-tert-pentylphenoxy)butanenitrile Based on Quantitative Evidence


Synthesis of Low-Aggregation Zinc Phthalocyanine Dyes for High-Performance Color Filters

Researchers and manufacturers developing solution-processed color filters for displays (LCD, OLED) should procure 4-(2,4-Di-tert-pentylphenoxy)butanenitrile as a precursor to synthesize zinc phthalocyanine (ZnPc) derivatives with reduced aggregation. The evidence demonstrates that the di-tert-pentylphenoxy substituent provides a vertical axial bulkiness of 9.134 Å, which effectively suppresses π-π stacking and enables solubilities >6.0 g/100 g in PGMEA [1]. The resulting color films exhibit ΔE < 3 under photo and thermal stress, ensuring long-term color fidelity [1].

Preparation of Two-Equivalent Yellow Dye-Forming Couplers for Silver Halide Photography

Chemical suppliers and photographic material manufacturers can utilize this compound as a key building block for synthesizing two-equivalent yellow dye-forming couplers [1]. The resulting couplers reduce silver halide consumption by 50% compared to traditional four-equivalent couplers, enabling cost savings and the fabrication of thinner, higher-resolution photographic emulsion layers [1].

Fabrication of Selective Acetonitrile Vapor Sensors

For developers of optochemical gas sensors, this compound is essential for preparing tetra-substituted phthalocyanine sensing layers. When incorporated into a H₂Pc/Pt-complex blend, the bulky 2,4-di-tert-pentylphenoxy groups create a micro-environment that selectively interacts with acetonitrile vapors over common alcohols (methanol, ethanol, isopropanol) [1]. This selectivity is critical for monitoring acetonitrile in industrial environments where alcohol interference is a concern [1].

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